5-Hydroxy-4-methoxyisophthalaldehyde
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Overview
Description
5-Hydroxy-4-methoxyisophthalaldehyde: is an organic compound with the molecular formula C9H8O4 It is a derivative of isophthalaldehyde, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methoxyisophthalaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isophthalaldehyde.
Hydroxylation: Introduction of the hydroxyl group can be achieved through electrophilic aromatic substitution using reagents like hydroxylamine.
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis applied in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methoxyisophthalaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the aldehyde groups to alcohols can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 5-Hydroxy-4-methoxyisophthalic acid.
Reduction: 5-Hydroxy-4-methoxyisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-methoxyisophthalaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Hydroxy-4-methoxyisophthalaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxyl and methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Known for its use as a flavoring agent and its antimicrobial properties.
5-Hydroxyisophthalaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxyisophthalaldehyde:
Uniqueness
5-Hydroxy-4-methoxyisophthalaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
401935-66-8 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-hydroxy-4-methoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-13-9-7(5-11)2-6(4-10)3-8(9)12/h2-5,12H,1H3 |
InChI Key |
MCKJFLUAUQBSEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=O)C=O |
Origin of Product |
United States |
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